molecular formula C6H2Cl2N2S B2378761 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine CAS No. 857970-66-2

2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B2378761
CAS No.: 857970-66-2
M. Wt: 205.06
InChI Key: KOZXLWYJVRDWPI-UHFFFAOYSA-N
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Description

2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes both thiazole and pyridine rings, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazolo[5,4-b]pyridine scaffold .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminothiazolo[5,4-b]pyridine derivatives, which may exhibit enhanced pharmacological properties .

Scientific Research Applications

2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The dichloro substitution enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZXLWYJVRDWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857970-66-2
Record name 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine
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